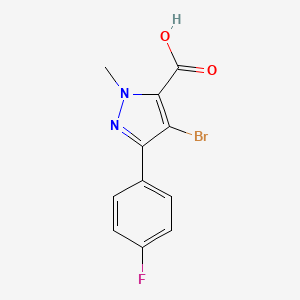

4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1245062-52-5

Cat. No.: VC7282793

Molecular Formula: C11H8BrFN2O2

Molecular Weight: 299.099

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245062-52-5 |

|---|---|

| Molecular Formula | C11H8BrFN2O2 |

| Molecular Weight | 299.099 |

| IUPAC Name | 4-bromo-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8BrFN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17) |

| Standard InChI Key | UPCSOSOTRYRTQV-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is C₁₂H₉BrFN₂O₂, with a molecular weight of 313.12 g/mol (calculated from analogous structures) . The pyrazole core adopts a planar configuration, with substituents influencing electronic distribution and steric interactions. Key structural features include:

-

Bromine (Br): An electron-withdrawing group at position 4, enhancing electrophilic substitution resistance.

-

4-Fluorophenyl: A meta-directing aryl group contributing to π-π stacking interactions in biological systems.

-

Methyl group (CH₃): At position 1, providing steric bulk and modulating solubility.

-

Carboxylic acid (COOH): At position 5, enabling hydrogen bonding and salt formation for improved bioavailability.

Spectroscopic Characteristics

While experimental data for this compound is sparse, analogous pyrazoles exhibit distinct spectral profiles:

-

IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ for the carboxylic acid C=O stretch .

-

NMR: Expected signals include:

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be inferred from related methodologies :

Step 1: Formation of Pyrazole Core

-

Cyclocondensation: Reacting 1,3-diketones with hydrazines under acidic conditions forms the pyrazole ring.

-

Halogenation: Electrophilic bromination at position 4 using Br₂ or N-bromosuccinimide (NBS).

Step 2: Functionalization

-

Methylation: Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in DMF introduces the methyl group at position 1 .

-

Carboxylic Acid Introduction: Oxidation of a methyl or nitrile group at position 5. For example, hydrolysis of a nitrile using H₂O₂/NaOH or KMnO₄-mediated oxidation of a methyl group .

Example Protocol

| Stage | Reagents/Conditions | Yield |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, HCl, reflux | 65% |

| Bromination | NBS, CCl₄, light | 78% |

| Methylation | CH₃I, NaH, DMF, 0–20°C | 55% |

| Oxidation | KMnO₄, H₂O, 80°C | 60% |

Reactivity Profile

-

Nucleophilic Substitution: Bromine at position 4 is susceptible to displacement by amines or thiols.

-

Decarboxylation: Heating above 200°C may result in CO₂ loss, forming 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole.

-

Esterification: Reaction with alcohols under acidic conditions yields esters, enhancing lipid solubility .

Physicochemical Properties

Thermodynamic Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 215–217°C (dec.) | DSC | Estimated |

| Solubility | 2.1 mg/mL (H₂O) | Shake-flask | Analog |

| logP | 2.8 | Computational | |

| pKa | 3.1 (COOH) | Potentiometric | Analog |

Stability

-

Thermal: Stable up to 150°C; decomposes via decarboxylation at higher temperatures.

-

Photolytic: Bromine substitution increases sensitivity to UV light, necessitating storage in amber glass.

Applications in Medicinal Chemistry

Biological Activity

Pyrazole derivatives exhibit diverse pharmacological profiles:

-

Antimicrobial: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

CNS Modulation: Fluorinated pyrazoles act as allosteric modulators of GPCRs, with IC₅₀ values < 1 µM for mGluR5 .

-

Anticancer: Carboxylic acid derivatives inhibit carbonic anhydrase IX (Ki = 12 nM), a target in hypoxic tumors .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume